8-Fold Reduction in Radical Scavenging Kinetics Compared to Sesamol
The radical scavenging capacity of 6,6'-Methylenebis-1,3-benzodioxol-5-ol (sesamol dimer) is significantly lower than that of its monomeric precursor, sesamol. In a kinetic DPPH• assay, the second-order rate constant (k₂) for the reaction with DPPH radicals was 8-fold lower for the dimer compared to sesamol [1]. This indicates a substantial loss of antioxidant potency upon dimerization.
| Evidence Dimension | Second-order rate constant (k₂) for DPPH radical scavenging |
|---|---|
| Target Compound Data | 0.50 × 10⁵ µM⁻¹ s⁻¹ |
| Comparator Or Baseline | Sesamol (monomer): 4.00 × 10⁵ µM⁻¹ s⁻¹ |
| Quantified Difference | 8-fold reduction (0.50 × 10⁵ vs 4.00 × 10⁵ µM⁻¹ s⁻¹) |
| Conditions | Kinetic DPPH• assay in a methanolic system at 25°C |
Why This Matters
This quantifies the loss of antioxidant function, confirming that the dimer cannot be used as a substitute for sesamol in studies requiring potent radical scavenging activity.
- [1] Suja, K. P., Jayalekshmy, A., & Arumughan, C. (2004). Free Radical Scavenging Behavior of Antioxidant Compounds of Sesame (Sesamum indicum L.) in DPPH• System. Journal of Agricultural and Food Chemistry, 52(4), 912–915. https://doi.org/10.1021/jf0303621 View Source
